molecular formula C22H21N3O6 B11340952 N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11340952
M. Wt: 423.4 g/mol
InChI Key: OAMNOKWOHBACHN-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group substituted with methoxy groups, a nitrophenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, reacts with an appropriate nucleophile to form the benzyl intermediate.

    Nitration of Phenol: The phenol group undergoes nitration using a nitrating agent such as nitric acid to introduce the nitro group.

    Coupling Reaction: The benzyl intermediate is then coupled with the nitrated phenol under basic conditions to form the nitrophenoxy derivative.

    Acetamide Formation: The final step involves the reaction of the nitrophenoxy derivative with 2-pyridylamine in the presence of an acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a catalyst.

    Substitution: The benzyl and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro, methoxy, and pyridinyl can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-2-(3-nitrophenoxy)-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(3-nitrophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H21N3O6/c1-29-19-10-9-16(12-20(19)30-2)14-24(21-8-3-4-11-23-21)22(26)15-31-18-7-5-6-17(13-18)25(27)28/h3-13H,14-15H2,1-2H3

InChI Key

OAMNOKWOHBACHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)[N+](=O)[O-])OC

Origin of Product

United States

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